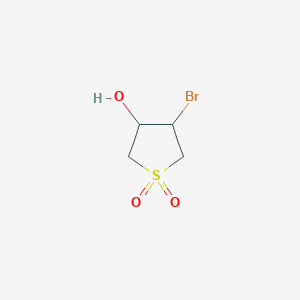

3-Bromo-4-hydroxysulfolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUROXLRSVVHUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942891 | |

| Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20688-40-8, 35330-57-5 | |

| Record name | NSC151000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxysulfolane is a halogenated heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this molecule.

Chemical and Physical Properties

This compound, also known as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a white to off-white solid.[1] Its core structure consists of a five-membered sulfolane ring substituted with a bromine atom and a hydroxyl group.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 35330-57-5 | [2][3][4][5] |

| Molecular Formula | C4H7BrO3S | [2][3][4][5] |

| Molecular Weight | 215.07 g/mol | [2][3][4][5] |

| IUPAC Name | 4-bromo-1,1-dioxothiolan-3-ol | [3] |

| Synonyms | 4-Bromotetrahydrothiophene-3-ol 1,1-dioxide, 3-Bromo-4-hydroxy-tetrahydrothiophene-1,1-dioxide, trans-3-Bromo-4-hydroxytetrahydrothiophene 1,1-dioxide | [2][4] |

| Appearance | White to off-white solid | [1] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 190 °C | [2] |

| Boiling Point | 440.7 °C at 760 mmHg | [2] |

| Density | 2.016 g/cm³ | [2] |

| Flash Point | 220.3 °C | [2] |

| Vapor Pressure | 1.29E-09 mmHg at 25°C | [2] |

| Refractive Index | 1.601 | [2] |

| Solubility | Limited solubility in ethyl acetate and methanol; sparingly soluble in water. | [6] |

Synthesis

A common and well-documented method for the synthesis of trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[2] In practice, this is achieved using N-bromosuccinimide (NBS) in an aqueous medium.[2]

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxysulfolane[2]

Materials:

-

2,5-dihydrothiophene-1,1-dioxide

-

N-bromosuccinimide (NBS)

-

Deionized water

-

25-mL round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Heating mantle or water bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).

-

Add deionized water (2 mL) and a magnetic stir bar to the flask.

-

Attach a condenser to the flask and place the apparatus in a water bath on a hot plate with magnetic stirring.

-

Heat the mixture to boiling and maintain a gentle boil for 1 hour. Ensure the water bath does not evaporate completely by adding more water as needed.

-

After 1 hour, remove the heat source and allow the flask to cool to room temperature.

-

Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.

-

Recrystallize the crude product from a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.

-

Dry the crystals on filter paper. The expected melting point of the purified product is 189-191 °C.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

This compound is a versatile intermediate for organic synthesis. The presence of the bromine atom and the hydroxyl group allows for a range of chemical transformations.

-

Substitution Reactions: The bromine atom can be displaced by various nucleophiles to introduce new functional groups.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

-

Elimination: Elimination of HBr can lead to the formation of an unsaturated sulfolene derivative.

Due to its reactivity, this compound is a building block for the synthesis of more complex molecules, with potential applications in the development of:

-

Agrochemicals: As a scaffold for herbicides.[6]

-

Pharmaceuticals: As an intermediate for antimicrobial agents.[6]

-

Materials Science: For the synthesis of organic semiconductors.[6]

Biological Activity and Proposed Signaling Pathway

Proposed Signaling Pathway

It is hypothesized that this compound may interact with the NF-κB and Nrf2 signaling pathways, similar to BDB.

Caption: Proposed signaling pathway for this compound.

Disclaimer: This proposed pathway is based on the activity of a structurally similar compound and requires experimental validation for this compound.

Analytical Methods

The characterization of this compound typically involves standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the hydroxyl (-OH) and sulfonyl (S=O) groups.[3]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Melting Point Analysis: A sharp melting point is indicative of the purity of the compound.

Detailed experimental protocols for these analyses would follow standard procedures for small organic molecules and would need to be optimized for the specific instrumentation used.

Toxicological and Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation (H319).[3][8]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Further toxicological data, such as LD50 values, are not currently available in the public domain. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This compound is a chemical compound with a well-defined synthesis and clear potential as an intermediate in various fields. While its own biological activity is not yet fully characterized, the known effects of structurally related molecules suggest promising avenues for future research, particularly in the areas of anti-inflammatory and cytoprotective agents. This guide provides a solid foundation of its known properties and serves as a starting point for further investigation into this intriguing molecule.

References

- 1. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stolaf.edu [stolaf.edu]

- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-hydroxysulfolane, a halogenated organosulfur compound. The document details its chemical structure, stereochemistry, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Core Concepts: Structure and Stereochemistry

This compound, with the chemical formula C₄H₇BrO₃S, is a derivative of sulfolane, a five-membered heterocyclic sulfone.[1][2] The core structure consists of a tetrahydrothiophene ring with a sulfonyl group (SO₂) and substitutions of a bromine atom and a hydroxyl group at the 3 and 4 positions, respectively.[1][2]

The stereochemistry of the bromo and hydroxyl groups is a critical aspect of this molecule. The commonly synthesized and commercially available form is the trans isomer, where the bromine and hydroxyl groups are on opposite sides of the sulfolane ring.[3][4] This is often denoted as trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[3][4] The relative stereochemistry can be specified as (3R,4S)-rel- according to IUPAC nomenclature.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO₃S | [1][2] |

| Molecular Weight | 215.07 g/mol | [1][2] |

| CAS Number | 35330-57-5 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 190 °C | [2][5] |

| Boiling Point | 440.7 °C at 760 mmHg | [5] |

| Density | 2.016 g/cm³ | [5] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 17O NMR spectra are available for this compound, which are crucial for confirming its structure and purity.[1][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum obtained via the KBr wafer technique has been recorded, which would provide information on the functional groups present in the molecule.[1]

Synthesis of trans-3-Bromo-4-hydroxysulfolane

The synthesis of trans-3-Bromo-4-hydroxysulfolane is typically achieved through the bromohydroxylation of 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene).[4] A detailed experimental protocol is provided below.

Experimental Protocol

Reaction: Electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[4]

Materials:

-

2,5-dihydrothiophene-1,1-dioxide

-

N-bromosuccinimide (NBS)

-

Deionized water

-

Round-bottom flask (25 mL)

-

Magnetic stir bar

-

Condenser

-

Heating mantle or water bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Ice bath

Procedure:

-

To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (1.8 g).[4]

-

Add deionized water (2 mL) to the flask.[4]

-

Place a magnetic stir bar in the flask and attach a condenser.[4]

-

Heat the reaction mixture in a boiling water bath with continuous stirring for 1 hour.[4]

-

After 1 hour, remove the heat source and allow the flask to cool to room temperature.[4]

-

Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.[4]

-

For further purification, recrystallize the crude product from a minimum amount of hot water.[4]

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

-

Collect the purified crystals by suction filtration, wash with ice-cold water, and dry thoroughly.[4]

Expected Product: trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[4]

Safety Precautions:

-

N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Caption: Workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of the bromo and hydroxyl functional groups, along with the sulfone moiety, allows for a variety of chemical transformations. It can be used as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The sulfolane ring itself is a feature in some biologically active compounds.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and signaling pathways directly modulated by this compound. Research has been conducted on various sulfolane derivatives, suggesting potential for biological activity, but the direct role of this specific compound is an area for further investigation.

Conclusion

This compound is a well-characterized compound with a defined trans stereochemistry. Its synthesis is straightforward and has been described in detail. While its direct biological applications are not yet fully elucidated, its utility as a synthetic intermediate makes it a relevant molecule for researchers in organic chemistry and drug discovery. Further investigation into its spectroscopic properties and potential biological activities would provide a more complete understanding of this compound.

References

- 1. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 35330-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. stolaf.edu [stolaf.edu]

- 5. lookchem.com [lookchem.com]

An In-depth Technical Guide to 3-Bromo-4-hydroxysulfolane (CAS 35330-57-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxysulfolane, with the CAS registry number 35330-57-5, is a halogenated heterocyclic organic compound. Its structure, featuring a sulfolane ring substituted with both a bromine atom and a hydroxyl group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its potential in the development of new pharmaceutical and agrochemical agents. While its utility as a synthetic building block is established, publicly available data on its specific biological activity and mechanism of action remains limited.

Chemical and Physical Properties

This compound is also known by several synonyms, including 4-bromotetrahydrothiophene-3-ol 1,1-dioxide and trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[1][2][3][4][5][6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 35330-57-5 | [1][3][4][6] |

| Molecular Formula | C4H7BrO3S | [1][3][4] |

| Molecular Weight | 215.07 g/mol | [1][3] |

| IUPAC Name | 4-bromo-1,1-dioxothiolan-3-ol | |

| Melting Point | 190 °C | [1] |

| Boiling Point | 440.7 °C at 760 mmHg | [1] |

| Density | 2.016 g/cm³ | [1] |

| Appearance | White to off-white solid | |

| Solubility | Sparingly soluble in water |

Synthesis and Purification

A common synthetic route to this compound involves the bromohydroxylation of 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide).

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

This protocol describes the synthesis of the trans isomer of this compound.

Materials:

-

3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

-

N-Bromosuccinimide (NBS)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene and N-Bromosuccinimide in deionized water.

-

Heat the mixture to reflux with stirring for approximately 1 hour.

-

After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of the crude product.

-

Collect the crystals by vacuum filtration and wash with cold deionized water.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals thoroughly.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Data

Detailed analytical data for this compound is available through various chemical databases. PubChem, for instance, provides references to 1H NMR, 17O NMR, and FTIR spectra for this compound.[1] However, readily available, fully interpreted spectra with peak assignments are scarce in the public domain.

Biological Activity and Mechanism of Action

This compound is primarily utilized as a building block in the synthesis of molecules with potential biological activity, particularly in the fields of antimicrobials and herbicides. The reactivity of the carbon-bromine bond allows for nucleophilic substitution, making it a useful intermediate for introducing the sulfolane moiety into larger molecules. The hydroxyl group can also be a site for further chemical modification.

Antimicrobial and Herbicidal Potential

While its application in the development of antimicrobial and herbicidal agents is noted, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against microbial strains or IC50 values for herbicidal activity, for this compound itself are not well-documented in publicly accessible literature. Such data for derivatives synthesized from this compound may exist in proprietary databases or specialized publications.

Mechanism of Action and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the mechanism of action or any modulated signaling pathways for this compound. Research on other brominated compounds has indicated potential interactions with cellular signaling pathways. For instance, some brominated organic molecules have been shown to modulate the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress. However, it is crucial to note that this is an observation for structurally different compounds, and no direct evidence links this compound to this or any other specific signaling pathway. Further research is required to elucidate its biological effects at a molecular level.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.

Conclusion

This compound (CAS 35330-57-5) is a valuable synthetic intermediate with established protocols for its preparation and purification. Its chemical structure lends itself to the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development. However, a significant gap exists in the public domain regarding its specific quantitative biological activity and its mechanism of action at the cellular and molecular levels. Future research focusing on the biological evaluation of this compound and its derivatives could uncover novel therapeutic or agricultural applications. Researchers are encouraged to conduct their own comprehensive biological and toxicological assessments.

References

- 1. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stolaf.edu [stolaf.edu]

Synthesis of 3-Bromo-4-hydroxysulfolane from 2,5-dihydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Bromo-4-hydroxysulfolane from 2,5-dihydrothiophene-1,1-dioxide. It covers the reaction mechanism, a detailed experimental protocol, quantitative data, and safety information.

Introduction

This compound, also known as trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a sulfolane derivative incorporating both a bromine atom and a hydroxyl group. This functionalization makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and specialty chemicals. The synthesis described herein is a straightforward and relatively safe method for producing this compound in a laboratory setting.

Reaction Overview

The synthesis involves the bromohydroxylation of the double bond in 2,5-dihydrothiophene-1,1-dioxide (also known as 3-sulfolene). This reaction is achieved using N-bromosuccinimide (NBS) in an aqueous medium. The process is a type of halohydrin formation.

Reaction Scheme

The overall chemical transformation is as follows:

Mechanistic Pathway

The reaction is believed to proceed through a three-step mechanism.[1]

-

Formation of a Bromonium Ion: The electrophilic bromine from N-bromosuccinimide is attacked by the electron-rich double bond of 2,5-dihydrothiophene-1,1-dioxide. This results in the formation of a cyclic bromonium ion intermediate.[1]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, leading to a trans configuration.[1]

-

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the final product, this compound, and a hydronium ion.[1]

Experimental Protocol

This protocol is adapted from a procedure developed by St. Olaf College.[1]

Materials and Equipment

-

2,5-dihydrothiophene-1,1-dioxide (1.2 g)

-

N-bromosuccinimide (NBS) (1.8 g)

-

Deionized water

-

25 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Beakers

-

Melting point apparatus

-

FT-IR spectrometer (optional)

-

NMR spectrometer (optional)

Procedure

-

Reaction Setup: In a 25 mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide, 1.8 g of N-bromosuccinimide, and 2 mL of deionized water. Add a magnetic stir bar to the flask.

-

Reflux: Attach a reflux condenser to the flask and place the apparatus in a boiling water bath. Heat the mixture at reflux with stirring for 1 hour.

-

Cooling and Crystallization: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. Crystals of the product should form.

-

Isolation of Crude Product: Collect the crude product by suction filtration. Wash the crystals with a small amount of ice-cold water.

-

Recrystallization: Transfer the crude product to a beaker and add a minimum amount of hot water to dissolve the solid. Allow the solution to cool slowly to room temperature to form purified crystals. For optimal crystal growth, this process can be allowed to proceed over a longer period.

-

Final Product Collection: Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.

-

Drying: Allow the crystals to air dry completely on a watch glass or in a desiccator.

-

Characterization: Determine the yield and measure the melting point of the dried product. The literature reported melting point is 189-191°C.[1] If available, obtain FT-IR and NMR spectra to confirm the structure and purity of the product.

Quantitative Data

| Parameter | 2,5-dihydrothiophene-1,1-dioxide | N-bromosuccinimide | This compound |

| Molecular Formula | C4H6O2S | C4H4BrNO2 | C4H7BrO3S |

| Molar Mass ( g/mol ) | 118.15 | 177.98 | 215.07 |

| Mass Used (g) | 1.2 | 1.8 | - |

| Moles (mol) | 0.0102 | 0.0101 | - |

| Theoretical Yield (g) | - | - | 2.18 |

| Melting Point (°C) | 65-66 | 175-180 (decomposes) | 189-191 |

| Appearance | White crystalline solid | White to off-white crystalline solid | Solid |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

-

2,5-dihydrothiophene-1,1-dioxide (3-Sulfolene): Causes serious eye irritation.[2][3][4] May cause skin and respiratory tract irritation.[2] It has a strong, unpleasant odor.

-

N-bromosuccinimide (NBS): An oxidant that may intensify fire.[5] It is corrosive and can cause severe skin burns and eye damage.[6][7] It is harmful if swallowed.[6][7] Avoid contact with combustible materials.

-

This compound: Causes serious eye irritation.[8] Limited toxicological data is available for this compound, so it should be handled with care.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound from 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide in water is an effective and accessible method for producing this valuable synthetic intermediate. The procedure is straightforward, and the product can be readily purified by recrystallization. Adherence to the detailed protocol and safety guidelines is essential for a successful and safe synthesis. Further characterization of the final product by spectroscopic methods is highly recommended to confirm its identity and purity.

References

- 1. stolaf.edu [stolaf.edu]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bromination and Hydroxylation of Sulfolene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the bromination and hydroxylation of sulfolene derivatives. These reactions are fundamental in modifying the sulfolene scaffold, a building block of increasing importance in medicinal chemistry and organic synthesis.

Bromination of Sulfolene Derivatives

The bromination of the double bond in sulfolene derivatives is a key transformation for introducing functionality. The reaction typically proceeds via an electrophilic addition mechanism, with the stereochemical outcome being a critical consideration.

Mechanism of Dibromination

The reaction of 3-sulfolene with molecular bromine (Br₂) in an aqueous or non-aqueous solvent proceeds through a well-established electrophilic addition mechanism. The key intermediate is a cyclic bromonium ion, which is subsequently attacked by a bromide ion. This mechanism dictates an anti-addition of the two bromine atoms to the double bond.

Caption: Mechanism of Bromination of 3-Sulfolene.

Mechanism of Bromohydrin Formation

When the bromination is carried out in a nucleophilic solvent such as water, a bromohydrin can be formed. N-Bromosuccinimide (NBS) is a common reagent for this transformation. The reaction still proceeds through a bromonium ion intermediate, which is then attacked by a water molecule, leading to the anti-addition of bromine and a hydroxyl group.

An In-depth Technical Guide to 4-bromo-1,1-dioxothiolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1,1-dioxothiolan-3-ol, a versatile building block in organic synthesis with significant potential in pharmaceutical development. This document details its chemical properties, a comprehensive experimental protocol for its synthesis, and its known applications.

Nomenclature

The compound commonly known as 3-Bromo-4-hydroxysulfolane is systematically named 4-bromo-1,1-dioxothiolan-3-ol according to IUPAC nomenclature.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for 4-bromo-1,1-dioxothiolan-3-ol is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C4H7BrO3S | [1][2][3][4] |

| Molecular Weight | 215.07 g/mol | [1][3][5] |

| Melting Point | 189-191 °C | [6] |

| Boiling Point | 440.7 °C at 760 mmHg | [3] |

| Density | 2.016 g/cm³ | [3] |

| CAS Number | 35330-57-5 | [3][4] |

Synthesis of trans-4-bromo-1,1-dioxothiolan-3-ol

A detailed experimental protocol for the synthesis of the trans isomer of 4-bromo-1,1-dioxothiolan-3-ol is provided below. This synthesis involves the addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) and water, across the double bond of 2,5-dihydrothiophene-1,1-dioxide.[6]

Experimental Protocol:

Materials:

-

2,5-dihydrothiophene-1,1-dioxide (1.2 g)

-

N-bromosuccinimide (NBS) (1.8 g)

-

Deionized water (H₂O)

Apparatus:

-

25-mL round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Heating mantle with a water bath

-

Suction filtration apparatus (e.g., Büchner funnel)

-

Apparatus for melting point determination

-

FT-IR spectrometer

Procedure:

-

To a 25-mL round-bottom flask, add 2,5-dihydrothiophene-1,1-dioxide (1.2 g), N-bromosuccinimide (1.8 g), and 2 mL of deionized water.

-

Add a magnetic stir bar to the flask and assemble a reflux apparatus with a condenser.

-

Place the flask in a water bath on a hot plate and begin stirring.

-

Heat the water bath to boiling and maintain the reflux for 1 hour.

-

After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Collect the crystalline product by suction filtration and wash the crystals with ice-cold water.

-

Recrystallize the crude product from a minimum amount of hot water.

-

Allow the solution to cool slowly to facilitate crystallization.

-

Once crystals have formed, cool the flask in an ice bath to maximize yield.

-

Collect the purified crystals by suction filtration, washing with a small amount of ice-cold water.

-

Dry the purified product.

-

Characterize the final product by determining its melting point and acquiring its infrared (IR) spectrum.[6]

Reaction Mechanism:

The synthesis proceeds through a three-step mechanistic pathway involving an electrophilic addition of bromine followed by nucleophilic attack by water.

Caption: Reaction mechanism for the synthesis of trans-4-bromo-1,1-dioxothiolan-3-ol.

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification of trans-4-bromo-1,1-dioxothiolan-3-ol.

Caption: Experimental workflow for the synthesis of trans-4-bromo-1,1-dioxothiolan-3-ol.

Applications in Research and Development

4-bromo-1,1-dioxothiolan-3-ol is a valuable intermediate in organic synthesis and holds promise for applications in drug discovery and materials science.

-

Organic Synthesis: It serves as a chiral synthon for the preparation of more complex molecules. The bromine and hydroxyl groups offer reactive sites for various chemical transformations, including substitution and oxidation reactions.[7]

-

Pharmaceutical Development: The structural motif of this compound is of interest in medicinal chemistry. It has been investigated for its reactivity with heteroaromatic compounds, which could lead to the discovery of novel pharmaceutical agents.[7] Its utility has been explored in the development of antimicrobial agents and herbicides.[6]

-

Materials Science: The thiophene 1,1-dioxide core has been explored in the context of developing organic semiconductors.[6]

References

- 1. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-3-methyl-1,1-dioxothiolan-3-ol | CAS#:17115-38-7 | Chemsrc [chemsrc.com]

- 4. parchem.com [parchem.com]

- 5. Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol | C4H7BrO3S | CID 1269963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stolaf.edu [stolaf.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a halogenated sulfolane derivative that presents a versatile scaffold for chemical synthesis. Its unique combination of a reactive bromine atom, a hydrophilic hydroxyl group, and a polar sulfone moiety makes it an attractive building block in the design and synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in drug discovery based on the activities of related structures.

Physical and Chemical Properties

3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₃S | [2][3][4] |

| Molecular Weight | 215.07 g/mol | [2][3] |

| CAS Number | 35330-57-5 | [1][3] |

| Appearance | White to off-white solid | [1][5] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 440.7 °C at 760 mmHg (Predicted) | |

| Solubility | Sparingly soluble in water; Limited solubility in ethyl acetate and methanol. | [1] |

| XLogP3-AA | -0.4 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is not widely available in the public domain. However, spectral data for related compounds and general principles of spectroscopic analysis for sulfolane derivatives can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shifts and coupling constants for the title compound are not readily available, the 1H and 13C NMR spectra would be expected to show signals corresponding to the methine and methylene protons and carbons of the tetrahydrothiophene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfone group, the bromine atom, and the hydroxyl group.

Infrared (IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3500-3200 cm-1 would indicate the O-H stretching of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group would likely appear in the regions of 1350-1300 cm-1 and 1160-1120 cm-1, respectively. The C-Br stretching vibration would be expected in the fingerprint region, typically between 700 and 500 cm-1.

Mass Spectrometry (MS): The mass spectrum of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of bromine, water, and sulfur dioxide. A logical fragmentation pathway is proposed below.

Experimental Protocols

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

A detailed experimental protocol for the synthesis of the trans-isomer has been reported.[6] The synthesis involves the electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) in water, to 2,5-dihydrothiophene-1,1-dioxide.[6]

Reaction Scheme:

Caption: Synthesis of the target compound.

Procedure:

-

In a round-bottom flask, combine 2,5-dihydrothiophene-1,1-dioxide (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in water.[6]

-

Heat the reaction mixture to reflux for 1 hour.[6]

-

Cool the mixture to room temperature to allow the product to crystallize.[6]

-

Collect the crude product by vacuum filtration and wash with cold water.[6]

-

Recrystallize the crude product from hot water to yield pure trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.[6]

Characterization: The product can be characterized by its melting point and infrared spectroscopy.[6] The reported melting point for the trans-isomer is 189-191 °C.[6]

Potential Applications in Drug Development

While specific biological activities of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide are not extensively documented, its structural motifs are present in various biologically active molecules. The tetrahydrothiophene-1,1-dioxide (sulfolane) ring system is a key component in a number of compounds with demonstrated therapeutic potential. Furthermore, the presence of a bromine atom can enhance biological activity through halogen bonding and by modulating the lipophilicity of the molecule.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate for the synthesis of more complex molecules.[1] The bromine and hydroxyl groups provide reactive handles for further functionalization, allowing for the construction of diverse chemical libraries for screening in drug discovery programs.

Caption: Synthetic utility of the core compound.

Antimicrobial and Anticancer Potential

Thiophene and sulfone derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While no specific studies on the title compound were identified, it is plausible that it or its derivatives could exhibit similar properties. The brominated thiophene structure is suggested to provide essential binding affinity to target enzymes.[1]

Conclusion

3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is a readily accessible synthetic building block with significant potential for the development of novel chemical entities in the fields of medicine and agriculture. While detailed biological studies and comprehensive spectroscopic data for this specific compound are currently limited in the public domain, the information available on its synthesis and the activities of related compounds provides a strong foundation for future research. This guide serves as a valuable resource for scientists interested in exploring the chemistry and potential applications of this versatile molecule. Further investigation into its biological activity and the full characterization of its properties are warranted.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Bromo-4-hydroxysulfolane | CymitQuimica [cymitquimica.com]

- 5. 35330-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. stolaf.edu [stolaf.edu]

Safety, handling, and GHS information for 3-Bromo-4-hydroxysulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and GHS information for 3-Bromo-4-hydroxysulfolane (CAS No: 35330-57-5). The information is compiled and presented to meet the needs of laboratory and research professionals.

Chemical and Physical Properties

This compound is a solid, brominated heterocyclic compound. Its properties are summarized in the table below for easy reference.[1][2][3]

| Property | Value |

| Molecular Formula | C4H7BrO3S |

| Molecular Weight | 215.07 g/mol [1][3] |

| Appearance | White to off-white solid |

| Melting Point | 190 °C[1] |

| Boiling Point | 440.7 °C at 760 mmHg[1] |

| Density | 2.016 g/cm³[1] |

| Flash Point | 220.3 °C[1] |

| Vapor Pressure | 1.29E-09 mmHg at 25°C[1] |

| Refractive Index | 1.601[1] |

GHS Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

GHS Classification

Based on available data, this compound is classified as follows:

| Hazard Class | Category |

| Eye Irritation | Category 2[3][4] |

GHS Label Elements

The following pictograms, signal words, hazard statements, and precautionary statements are associated with this compound:

| Element | Description |

| Pictogram | |

| Signal Word | Warning [3][4] |

| Hazard Statements | H319: Causes serious eye irritation.[3][4] |

| Precautionary Statements | Prevention: P264: Wash hands thoroughly after handling.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]Response: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]P337+P313: If eye irritation persists: Get medical advice/attention.[4] |

Toxicological Information

Handling, Storage, and Disposal

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Some suppliers recommend a storage temperature of 2-8°C.[5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Experimental Protocols

Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

The following is a detailed protocol for the synthesis of the trans-isomer of this compound.[6]

Materials:

-

2,5-dihydrothiophene-1,1-dioxide (1.2 g)

-

N-bromosuccinimide (NBS) (1.8 g)

-

Deionized water (H₂O)

-

25-mL round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle or water bath

-

Apparatus for suction filtration

Procedure:

-

Combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide in a 25-mL round-bottom flask.[6]

-

Add 2 mL of H₂O and a stir bar to the flask.[6]

-

Attach a condenser to the flask and place it in a water bath.[6]

-

Heat the mixture to boiling and continue to reflux for 1 hour with stirring.[6]

-

After 1 hour, remove the heat source and allow the flask to cool to room temperature.[6]

-

Collect the resulting crystals by suction filtration and wash them with ice-cold water.[6]

-

Recrystallize the crude product from a minimum amount of hot water.[6]

-

Allow the solution to cool slowly to form crystals.

-

Once crystals have formed, cool the flask in an ice bath.[6]

-

Collect the purified crystals by suction filtration and wash with ice-cold H₂O.[6]

-

Allow the crystals to dry thoroughly.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.

Caption: Workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Signaling Pathways

Information regarding the biological signaling pathways or specific molecular mechanisms of toxicity for this compound is not available in the public domain. Its reactivity is primarily understood in the context of organic synthesis, where it can undergo substitution, oxidation, and reduction reactions.[7]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 35330-57-5 [amp.chemicalbook.com]

- 6. stolaf.edu [stolaf.edu]

- 7. Buy this compound (EVT-405193) | 20688-40-8 [evitachem.com]

Solubility Profile of 3-Bromo-4-hydroxysulfolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-hydroxysulfolane, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the existing qualitative data and presenting a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in various solvents.

Introduction to this compound

This compound (CAS No. 35330-57-5) is a heterocyclic organic compound with the molecular formula C₄H₇BrO₃S.[1][2][3] Its structure, featuring a sulfolane ring substituted with both a bromine atom and a hydroxyl group, imparts a unique combination of polarity and reactivity, making it a valuable building block in medicinal chemistry and materials science. An understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Data

Based on available literature, the solubility of this compound has been qualitatively described in several common solvents. This information is summarized in the table below. It is important to note that some sources present conflicting information regarding its solubility in water, highlighting the necessity for quantitative experimental determination.

| Solvent | Solvent Type | Reported Solubility | Citation(s) |

| Water | Polar Protic | Soluble / Sparingly Soluble | [4], |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | [4] |

| Ethyl Acetate | Polar Aprotic | Limited Solubility | |

| Methanol | Polar Protic | Limited Solubility |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various solvents. This protocol is based on established methods for solubility testing of organic compounds.[5][6][7]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, dichloromethane, methanol, ethyl acetate)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum oven

-

Desiccator

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the selected solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection: After the equilibration period, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being transferred.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for heat-sensitive compounds or high-boiling point solvents.

-

Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Conclusion

While qualitative data provides a general understanding, precise and quantitative solubility data is paramount for the successful application of this compound in research and development. The experimental protocol detailed in this guide offers a robust method for obtaining this critical information. The generation of such data will enable researchers to optimize reaction conditions, develop effective purification strategies, and formulate novel products with greater efficiency and predictability.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 35330-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-405193) | 20688-40-8 [evitachem.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-hydroxysulfolane from Upstream Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-hydroxysulfolane, a valuable intermediate in various chemical and pharmaceutical applications. The primary focus is on the upstream precursors and the detailed experimental protocols for its preparation.

Core Synthesis Pathway: Electrophilic Bromination of a Cyclic Sulfone

The most direct and commonly employed synthetic route to trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of hypobromous acid (HOBr) across the double bond of its upstream precursor, 2,5-dihydrothiophene-1,1-dioxide.[1] For enhanced safety and ease of handling in a laboratory setting, N-bromosuccinimide (NBS) in an aqueous medium is utilized as a practical and efficient source of the requisite electrophilic bromine cation (Br+).[1]

The reaction mechanism proceeds through a well-established pathway. The initial step involves the electrophilic attack of the bromine from NBS on the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide, leading to the formation of a cyclic bromonium ion intermediate.[1] Subsequently, a nucleophilic attack by a water molecule on one of the carbon atoms of the bromonium ion ring occurs.[1] This is followed by a deprotonation step to yield the final product, trans-3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, commonly known as this compound.[1]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

| Parameter | Value | Reference |

| Reactants | ||

| 2,5-Dihydrothiophene-1,1-dioxide | 1.2 g | [1] |

| N-Bromosuccinimide (NBS) | 1.8 g | [1] |

| Water (Solvent) | 2 mL | [1] |

| Reaction Conditions | ||

| Temperature | Boiling water bath | [1] |

| Duration | 1 hour | [1] |

| Product Properties | ||

| Chemical Formula | C₄H₇BrO₃S | [2][3][4] |

| Molecular Weight | 215.07 g/mol | [3][4] |

| Melting Point | 189-191 °C (literature) | [1] |

| Appearance | Crystalline solid | [1] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Materials:

-

2,5-Dihydrothiophene-1,1-dioxide

-

N-Bromosuccinimide (NBS)

-

Deionized Water

-

25-mL round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle or hot plate with a water bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Ice bath

Procedure:

-

Reaction Setup: In a 25-mL round-bottom flask, combine 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.[1] Add 2 mL of water to the flask along with a magnetic stir bar.[1]

-

Reaction Execution: Attach a condenser to the flask and place the apparatus in a water bath on a hot plate.[1] Heat the water bath to boiling and maintain the reflux for 1 hour with continuous stirring.[1]

-

Product Isolation: After 1 hour, remove the flask from the hot water bath and allow it to cool to room temperature.[1] As the solution cools, crystals of the product should form.[1]

-

Initial Purification: Collect the crude crystalline product by suction filtration.[1] Wash the crystals with a small amount of ice-cold water.[1]

-

Recrystallization: For further purification, recrystallize the crude product from a minimum amount of hot water.[1] Allow the solution to cool slowly to room temperature to form well-defined crystals.[1]

-

Final Collection and Drying: Cool the recrystallized product in an ice bath to maximize yield.[1] Collect the purified crystals by suction filtration, washing with a small portion of ice-cold water.[1] Allow the final product to air dry thoroughly.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Workflow for this compound synthesis.

References

Molecular weight and formula of 3-Bromo-4-hydroxysulfolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-hydroxysulfolane is a halogenated organosulfur compound featuring a sulfolane ring substituted with both a bromine atom and a hydroxyl group. This bifunctional arrangement makes it a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility stems from the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution, and the hydroxyl group, which can undergo various transformations such as oxidation. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential reactivity of this compound.

Molecular Profile

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₃S | [1][2][3][4] |

| Molecular Weight | 215.07 g/mol | [1] |

| CAS Number | 35330-57-5 | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 190 °C | [1] |

| Boiling Point | 440.7 °C at 760 mmHg | [1] |

| Density | 2.016 g/cm³ | [1] |

Synthesis of this compound

A common and well-documented method for the synthesis of trans-3-Bromo-4-hydroxysulfolane involves the electrophilic addition of hypobromous acid (HOBr), generated in situ from N-bromosuccinimide (NBS) in water, to 2,5-dihydrothiophene-1,1-dioxide.[6]

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[6]

Materials:

-

2,5-dihydrothiophene-1,1-dioxide

-

N-bromosuccinimide (NBS)

-

Deionized water

-

25-mL round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Heating mantle or water bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Ice bath

Procedure:

-

To a 25-mL round-bottom flask, add 1.2 g of 2,5-dihydrothiophene-1,1-dioxide, 1.8 g of N-bromosuccinimide, and 2 mL of deionized water.

-

Add a magnetic stir bar to the flask and attach a condenser.

-

Place the flask in a water bath and heat to boiling with continuous stirring for 1 hour.

-

After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Collect the resulting crystalline product by suction filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

For further purification, recrystallize the crude product from a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature to form crystals, then cool further in an ice bath to maximize yield.

-

Collect the purified crystals by suction filtration, washing with a small amount of ice-cold deionized water.

-

Dry the final product on filter paper.

Chemical Reactivity and Potential Transformations

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines, thiols, or azides, to introduce new functional groups. This makes it a useful precursor for a range of substituted sulfolane derivatives.

-

Oxidation: The secondary hydroxyl group can be oxidized to a ketone (4-bromo-3-sulfolanone) using standard oxidizing agents.

-

Reduction: The carbon-bromine bond can be reduced to afford 4-hydroxysulfolane.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature detailing the specific interaction of this compound with any biological signaling pathways. Searches for its involvement in pathways such as Nrf2/HO-1, NF-κB, or MAPK have not yielded any relevant results for this specific compound. It is important to note that studies on other brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde, have shown activity in these pathways; however, these findings cannot be extrapolated to this compound due to significant structural differences.[8]

The primary application of this compound reported in the literature is as a building block in organic synthesis.[7] Its potential biological activities would be dependent on the nature of the final molecules synthesized from this precursor.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 35330-57-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. stolaf.edu [stolaf.edu]

- 7. Buy this compound (EVT-405193) | 20688-40-8 [evitachem.com]

- 8. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-hydroxysulfolane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-4-hydroxysulfolane as a versatile building block in organic synthesis. This document details its synthesis, physical and chemical properties, and key applications with specific experimental protocols.

Introduction

This compound, also known as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, is a bifunctional heterocyclic compound containing both a bromine atom and a hydroxyl group on a sulfolane ring.[1] This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The sulfolane moiety provides a rigid scaffold, while the bromine and hydroxyl groups offer reactive sites for a range of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[2][3]

| Property | Value |

| Molecular Formula | C₄H₇BrO₃S |

| Molecular Weight | 215.07 g/mol |

| Melting Point | 190 °C |

| Boiling Point | 440.7 °C at 760 mmHg |

| Density | 2.016 g/cm³ |

| Appearance | Solid |

| CAS Number | 35330-57-5 |

Synthesis of trans-3-Bromo-4-hydroxysulfolane

The most common and well-documented synthesis of trans-3-Bromo-4-hydroxysulfolane involves the electrophilic bromination of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) in an aqueous medium.[4] This reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by water to yield the trans-halohydrin.

Figure 1. Experimental workflow for the synthesis of trans-3-Bromo-4-hydroxysulfolane.

Experimental Protocol: Synthesis of trans-3-Bromo-4-hydroxysulfolane[4]

Materials:

-

2,5-dihydrothiophene-1,1-dioxide

-

N-bromosuccinimide (NBS)

-

Deionized water

Equipment:

-

Round-bottom flask (25 mL)

-

Magnetic stir bar

-

Condenser

-

Heating mantle or water bath

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Beakers

Procedure:

-

To a 25-mL round-bottom flask, add 1.2 g of 2,5-dihydrothiophene-1,1-dioxide and 1.8 g of N-bromosuccinimide.

-

Add 2 mL of deionized water to the flask.

-

Place a magnetic stir bar in the flask and attach a condenser.

-

Heat the mixture in a boiling water bath with stirring for 1 hour.

-

After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

-

Collect the resulting crystals by suction filtration and wash them with a small amount of ice-cold water.

-

For purification, recrystallize the crude product from a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and allow them to air dry.

Expected Yield: The yield of this reaction is typically high, though a specific percentage is not provided in the source document. The reported melting point of the product is 189-191 °C.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for a variety of chemical transformations, primarily involving nucleophilic substitution at the carbon bearing the bromine atom, oxidation of the secondary alcohol, and reduction of the carbon-bromine bond.

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, readily displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center. This allows for the stereospecific introduction of various functional groups.

Figure 2. General scheme for nucleophilic substitution reactions of this compound.

Potential Nucleophiles:

-

Azides (e.g., sodium azide) to introduce an azido group.

-

Thiols and thiolates to form thioethers.

-

Amines to yield amino-sulfolane derivatives.

-

Cyanide to introduce a nitrile group.

General Protocol for Nucleophilic Substitution with Sodium Azide (Illustrative):

Materials:

-

trans-3-Bromo-4-hydroxysulfolane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other polar aprotic solvent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard glassware for workup and extraction

Procedure:

-

Dissolve trans-3-Bromo-4-hydroxysulfolane (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture with stirring to a temperature between 50-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation of the Hydroxyl Group

The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 3-bromo-4-oxosulfolane. This transformation provides access to a key intermediate with an electrophilic carbonyl group, which can undergo further reactions such as nucleophilic addition.

Figure 3. General scheme for the oxidation of this compound.

Common Oxidizing Agents:

-

Pyridinium chlorochromate (PCC)

-

Chromium trioxide (CrO₃) in a suitable solvent

-

Dess-Martin periodinane (DMP)

General Protocol for Oxidation with Pyridinium Chlorochromate (PCC) (Illustrative):

Materials:

-

trans-3-Bromo-4-hydroxysulfolane

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for filtration and purification

Procedure:

-

To a stirred suspension of PCC (1.5-2.0 eq) in anhydrous DCM, add a solution of trans-3-Bromo-4-hydroxysulfolane (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reduction of the Carbon-Bromine Bond

The bromine atom can be removed via reduction to yield 4-hydroxysulfolane. This reaction is useful for accessing the parent hydroxysulfolane scaffold after the bromine has served its purpose in directing other transformations or for synthesizing the debrominated analog.

Figure 4. General scheme for the reduction of this compound.

Common Reducing Agents:

-

Sodium borohydride (NaBH₄)[5]

-

Lithium aluminum hydride (LiAlH₄) (use with caution, may also reduce the sulfone group under harsh conditions)

-

Catalytic hydrogenation (e.g., H₂/Pd-C)

General Protocol for Reduction with Sodium Borohydride (Illustrative): [5]

Materials:

-

trans-3-Bromo-4-hydroxysulfolane

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup and extraction

Procedure:

-

Dissolve trans-3-Bromo-4-hydroxysulfolane (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) in small portions to the cooled solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two distinct and reactive functional groups allow for a wide range of transformations. The protocols outlined in this document provide a foundation for researchers and scientists to utilize this compound in the synthesis of complex target molecules for applications in medicinal chemistry and materials science. Careful consideration of reaction conditions and stoichiometry is crucial for achieving desired outcomes and high yields.

References

Application Notes: 3-Bromo-4-hydroxysulfolane as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxysulfolane is a bifunctional heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique structure, featuring a polar sulfone group, a reactive secondary bromide, and a modifiable hydroxyl group on a rigid five-membered ring, makes it an attractive scaffold for creating diverse molecular architectures. The sulfone moiety often enhances the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This document provides detailed application notes and representative protocols for the synthetic manipulation of this compound to generate key intermediates for pharmaceutical development.

Introduction to this compound

This compound (also known as 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide) is a solid, chiral synthon with the molecular formula C₄H₇BrO₃S.[1][2] The presence of both a bromine atom and a hydroxyl group allows for sequential or orthogonal functionalization, enabling the synthesis of a wide array of derivatives. The sulfone group acts as a strong hydrogen bond acceptor, which can facilitate favorable interactions with biological targets.[3] Derivatives of the parent sulfolane scaffold have been explored for a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4]

Key Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|